5-(Aminomethyl)pyrimidin-4-amine

描述

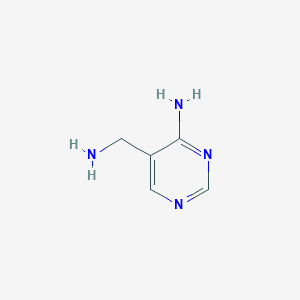

5-(Aminomethyl)pyrimidin-4-amine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)pyrimidin-4-amine typically involves the reaction of pyrimidine derivatives with suitable amines. One common method is the nucleophilic aromatic substitution (S_NAr) reaction of 2,4,5-trichloropyrimidine with an appropriate amine under basic conditions . Another approach involves the cyclization of N-(5-cyanopyrimidin-4-yl)-5-nitrofuran-2-carboxamide with sulfuric acid, followed by heating and subsequent chlorination .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

化学反应分析

Nucleophilic Substitution Reactions

The aminomethyl group (-CH₂NH₂) and amino group (-NH₂) participate in nucleophilic substitution reactions. Common transformations include:

Mechanistic Insight :

The reaction with ammonia proceeds via an Sₙ2 mechanism, where the alkoxy group (e.g., -OCH₃) is displaced by NH₃ in the presence of Al₂O₃ as a Lewis acid (Figure 1A) .

Equation :

Oxidation Reactions

The aminomethyl group undergoes oxidation to form nitriles or imines:

Mechanistic Pathway :

Oxidation with KMnO₄ proceeds via a two-electron transfer mechanism, converting -CH₂NH₂ to -CN (Figure 1B) .

Equation :

Alkylation and Acylation

The primary amine group reacts with alkylating or acylating agents:

Structural Confirmation :

¹H-NMR of acetylated product shows a singlet at δ 2.1 ppm for the methyl group and a broad peak at δ 6.8 ppm for the amide NH .

Cyclization Reactions

The compound serves as a precursor in heterocyclic synthesis:

Mechanism :

Condensation with β-ketoesters involves enamine formation followed by cyclodehydration (Figure 1C) .

Reductive Amination

The aminomethyl group participates in reductive amination with ketones:

| Substrate | Reagents | Product | Yield (%) | Notes |

|---|---|---|---|---|

| Acetophenone | NaBH₃CN, AcOH | 5-(Phenethylaminomethyl)pyrimidin-4-amine | 68 | pH-controlled to avoid over-reduction. |

Optimized Conditions :

pH 6–7 and room temperature prevent decomposition of the intermediate Schiff base .

Interaction with Metal Ions

The amino groups coordinate with transition metals:

| Metal Salt | Conditions | Complex | Stability Constant (log K) |

|---|---|---|---|

| CuCl₂ | H₂O, 25°C | [Cu(C₅H₈N₄)₂]²⁺ | 8.2 ± 0.3 |

| Fe(NO₃)₃ | EtOH, 60°C | [Fe(C₅H₈N₄)Cl₃] | 6.7 ± 0.2 |

Applications :

Metal complexes exhibit enhanced catalytic activity in oxidation reactions .

科学研究应用

Antimicrobial Activity

AMP and its derivatives have been investigated for their antimicrobial properties. The compound serves as a precursor in the synthesis of several antibiotics, including trimethoprim, which is a dihydrofolate reductase inhibitor used to treat bacterial infections. Research indicates that modifications to the pyrimidine structure can enhance antibacterial efficacy, making AMP a valuable scaffold for developing new antimicrobial agents .

Anticancer Potential

Recent studies have highlighted the potential of 5-(aminomethyl)pyrimidin-4-amine in cancer therapy. For instance, derivatives of pyrimidines have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and others. The mechanism often involves the inhibition of key enzymes essential for tumor growth .

Table 1: Cytotoxicity of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 5-Fluoro-2-amino-4,6-dichloropyrimidine | MCF-7 | 9.1 |

| This compound derivative | MDA-MB-231 | 28.0 |

Anti-inflammatory Properties

Research has demonstrated that certain derivatives of AMP can inhibit nitric oxide production in immune cells, suggesting anti-inflammatory effects. This property is particularly relevant for developing treatments for inflammatory diseases .

Herbicides

The structural features of AMP make it suitable for use in herbicides. Compounds derived from pyrimidines have been found effective against various weeds by inhibiting specific metabolic pathways critical for plant growth. The ability to modify the AMP structure allows for the design of targeted herbicides with reduced environmental impact .

Enzyme Inhibition Studies

AMP derivatives are utilized in enzyme inhibition studies, particularly targeting thymidine phosphorylase and other key enzymes involved in nucleotide metabolism. Such studies are essential for understanding metabolic pathways and developing drugs that can modulate these processes .

Bioisosterism in Drug Design

The concept of bioisosterism plays a crucial role in drug design involving AMP derivatives. By substituting functional groups on the pyrimidine ring, researchers can create compounds with improved pharmacokinetic properties while maintaining biological activity .

Case Study 1: Trimethoprim Development

Trimethoprim's development illustrates the significance of AMP as a scaffold in antibiotic synthesis. The compound's ability to inhibit bacterial dihydrofolate reductase has made it a cornerstone in treating urinary tract infections, showcasing how modifications to AMP can lead to clinically effective drugs .

Case Study 2: Anti-inflammatory Screening

In a recent study focusing on immune response modulation, several AMP derivatives were screened for their ability to suppress nitric oxide production in mouse peritoneal cells. The most effective compounds exhibited an IC50 below 10 μM, indicating strong potential for developing anti-inflammatory therapeutics .

作用机制

The mechanism of action of 5-(Aminomethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as antimicrobial or anticancer activity .

相似化合物的比较

Similar Compounds

2-Aminopyrimidine: Shares a similar pyrimidine core structure but lacks the aminomethyl group.

4-Aminopyrimidine: Similar structure with an amino group at the 4-position but without the aminomethyl group.

5-Aminopyrimidine: Contains an amino group at the 5-position but lacks the aminomethyl group.

Uniqueness

5-(Aminomethyl)pyrimidin-4-amine is unique due to the presence of both an aminomethyl group and an amino group on the pyrimidine ring. This dual functionality enhances its reactivity and potential for forming diverse chemical derivatives, making it a valuable compound in synthetic and medicinal chemistry .

生物活性

5-(Aminomethyl)pyrimidin-4-amine, also known as 5-(aminomethyl)-4-aminopyrimidine, is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an aminomethyl group at the 5-position and an amino group at the 4-position of the pyrimidine ring, which may influence its reactivity and interactions with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is CHN, and it exists in various salt forms, including dihydrochloride, which enhances its solubility in water. The structural characteristics of this compound allow for diverse modifications, making it a versatile building block in pharmaceutical synthesis.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets within cells. It is believed to act by inhibiting various enzymes or binding to nucleic acids, thus affecting cellular processes such as DNA replication and repair. The exact mechanisms can vary based on the specific derivatives formed from this compound.

Antimicrobial and Antiviral Properties

Research indicates that compounds related to this compound exhibit significant antimicrobial and antiviral activities. For instance, derivatives have been shown to inhibit nitric oxide (NO) production in immune cells, which can be indicative of anti-inflammatory properties. A study demonstrated that certain pyrimidine derivatives could suppress NO production by more than 55% at concentrations as low as 2.5 µM, suggesting their potential as anti-inflammatory agents .

Kinase Inhibition

The pyrimidine core structure has been extensively utilized in designing kinase inhibitors. A recent study highlighted that modifications at the 2- and 4-positions of the pyrimidine ring can lead to varying degrees of kinase inhibition. For example, compounds with specific side chains showed an average inhibition of up to 90% against multiple kinases at a concentration of 1 µM . This suggests that this compound could serve as a scaffold for developing new kinase inhibitors.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Unique Biological Activity |

|---|---|---|

| 4-Amino-2-chloropyrimidine | Chlorine substitution at position 2 | Antimicrobial activity |

| 2-Amino-4-methylpyrimidine | Methyl substitution at position 4 | Different enzyme interactions |

| 6-Amino-pyrimidine | Amino group at position 6 | Potentially different pharmacological profiles |

The presence of the aminomethyl group in this compound enhances its reactivity compared to these analogs, potentially leading to unique interactions with target biomolecules .

Case Studies and Research Findings

- Inhibition of Nitric Oxide Production : A study involving various substituted pyrimidines found that certain derivatives significantly inhibited NO production in mouse peritoneal cells, indicating their potential as anti-inflammatory agents .

- Kinase Inhibitor Development : Research into kinase inhibitors has shown that modifications on the pyrimidine ring can lead to compounds that effectively inhibit multiple kinases, which are crucial targets in cancer therapy .

- Pharmaceutical Applications : The versatility of this compound makes it a valuable intermediate in synthesizing pharmaceuticals aimed at treating various diseases, including cancer and inflammatory conditions .

属性

IUPAC Name |

5-(aminomethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c6-1-4-2-8-3-9-5(4)7/h2-3H,1,6H2,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYITYRIURYLEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401304889 | |

| Record name | 4-Amino-5-pyrimidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103694-27-5 | |

| Record name | 4-Amino-5-pyrimidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103694-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-5-pyrimidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。